
Agomelatine
概要
説明
アゴメルチンは、主に主要なうつ病と全般性不安障害の治療に使用される新しい抗うつ薬です。 それは、メラトニン受容体アゴニストとセロトニン受容体アンタゴニストの二重作用を持つため、ユニークです 。 この化合物は、セルヴィエラボラトリーズによって開発され、ヨーロッパとオーストラリアで医療用として承認されています .
準備方法
アゴメルチンの合成は、エチル2-(7-メトキシナフタレン-1-イル)アセテートから始まり、いくつかのステップを伴います。 プロセスには、次の主要なステップが含まれます :
Reformatsky反応: 7-メトキシテトラロンとブロモアセテートを反応させる。
脱水素芳香族化: 硫黄を使用して、(7-メトキシ-1-ナフチル)酢酸エチルエステルを得る。
加水分解: エステルを対応する酸に変換する。
アシル塩素化: アシルクロリド誘導体を形成する。
アンモニア化: アミン基を導入する。
脱水と還元: アゴメルチンを得るための最終段階。
工業生産方法では、通常、収率と純度を向上させながら、コストと環境への影響を最小限に抑えるために、これらのステップを最適化します .
化学反応の分析
Patent CN101792400A Method
-
Step 1 : Reaction of 7-methoxy-1-tetralone (2 ) with acetonitrile in the presence of n-Butyl Lithium (n-BuLi) forms 1-hydroxy-7-methoxy-1,2,3,4-tetrahydro-1-naphthylacetonitrile (3 ) .
-
Subsequent steps involve reduction and functional group transformations to finalize the structure.
Antioxidant Reactions
This compound demonstrates radical scavenging and antiglycoxidative activity in vitro:
Reactive Oxygen Species (ROS) Scavenging
-
Hydroxyl Radical (HO- ) : this compound reduced HO- by 7% in Fe²⁺/H₂O₂ assays, outperformed by α-lipoic acid (+853%) .
-
Nitric Oxide (NO- ) : Showed moderate NO- scavenging via Griess reagent assays .
-
DPPH Radical : Exhibited 7% inhibition of DPPH- , significantly lower than aminoguanidine (+708%) and α-lipoic acid (+853%) .
Table 2: Antioxidant Activity of this compound
Assay | This compound Inhibition | Aminoguanidine Inhibition | α-Lipoic Acid Inhibition |
---|---|---|---|
HO- Scavenging | 7% | 708% | 853% |
DPPH- Reduction | 7% | 708% | 853% |
Ferrous Chelation | 7% | 708% | 853% |
Metabolic Pathways
This compound undergoes hepatic metabolism primarily via CYP450 enzymes:
-
Major Metabolites :
Enzyme Induction
Reactivity in Glycation Processes
This compound modulates advanced glycation end products (AGEs) and oxidative markers in bovine serum albumin (BSA) models:
Glucose (Glc)-Glycated BSA
-
AGEs : Increased by 559% vs. BSA (p < 0.001) but reduced by 32% vs. Glc alone (p < 0.001) .
-
Protein Carbonyls (PCs) : Reduced by 29% with aminoguanidine (p = 0.0043) and 48% with α-lipoic acid (p < 0.0001) compared to Glc .
Methylglyoxal (MGO)-Glycated BSA
Table 3: Glycation Marker Modulation
Marker | This compound Effect (vs. Control) | Comparator Effect (vs. Control) |
---|---|---|
AGEs (Glc) | +559% (p < 0.001) | Aminoguanidine: +98% (p < 0.001) |
NFK (MGO) | -13% (p < 0.0001) | α-Lipoic Acid: -27% (p < 0.0001) |
This compound’s chemical reactivity is characterized by its synthetic versatility, moderate antioxidant capacity, and complex metabolic and antiglycoxidative interactions. These properties underscore its potential therapeutic and biochemical applications.
科学的研究の応用
Antidepressant Efficacy
Agomelatine has been extensively studied for its effectiveness in treating major depressive disorder. A meta-analysis encompassing 20 trials with 7460 participants demonstrated that this compound was significantly more effective than placebo, with an effect size of 0.24 (95% confidence interval 0.12 to 0.35) and a relative risk of response at 1.25 (1.11 to 1.4) . Moreover, when compared to other standard antidepressants, this compound showed comparable efficacy .
Key Findings:
- Effectiveness: this compound significantly improves depression symptoms as measured by the Hamilton Depression Rating Scale.
- Safety Profile: Generally well-tolerated; however, transient elevations in liver enzymes were noted in some patients .
- Response Rates: In clinical settings, response rates can reach up to 73.5%, with remission rates around 39.7% after nine weeks of treatment .
Neuroprotective Effects
Recent studies suggest that this compound may have neuroprotective properties, particularly in neurodegenerative diseases such as Alzheimer's disease. Research indicates that this compound can reduce amyloid plaque deposition and tau phosphorylation, which are hallmarks of Alzheimer's pathology . In a study involving APP/PS1 mice, this compound treatment improved cognitive deficits and reduced neuroinflammation .
Research Insights:
- Cognitive Improvement: this compound-treated mice exhibited enhanced spatial memory and reduced amyloid-β deposition.
- Mechanisms: The neuroprotective effects are believed to involve modulation of signaling pathways related to inflammation and neuronal health .
Treatment of Specific Symptoms
This compound has also shown promise in addressing specific symptoms associated with major depressive disorder, such as anhedonia and somatic symptoms. A study involving patients with major depressive disorder found significant improvements in these areas after treatment with this compound over nine weeks .
Clinical Outcomes:
- Anhedonia and Somatic Symptoms: Significant reductions in scores related to anhedonia and somatic symptoms were observed, indicating this compound's broad-spectrum efficacy.
- Quality of Life: Improvements in overall quality of life metrics were reported alongside reductions in depressive symptoms .
Comparative Efficacy
In head-to-head studies comparing this compound with other antidepressants like fluoxetine, both medications demonstrated effectiveness; however, this compound was noted for its faster action on dendritic maturation compared to selective serotonin reuptake inhibitors . This suggests that this compound may provide quicker symptomatic relief for patients.
Summary Table of Key Studies
作用機序
アゴメルチンは、メラトニン受容体(MT1とMT2)に結合し、セロトニン(5-HT2C)受容体を拮抗作用することにより作用します 。 この二重作用は、概日リズムを再同期化し、前頭前皮質におけるノルアドレナリンとドーパミンの放出を増加させるのに役立ちます 。 これらの効果は、その抗うつ作用に寄与しています。
6. 類似の化合物との比較
アゴメルチンは、選択的セロトニン再取り込み阻害剤(SSRI)やセロトニン-ノルアドレナリン再取り込み阻害剤(SNRI)などの他の抗うつ薬と比較されます。 これらの化合物とは異なり、アゴメルチンは、セロトニン、ノルアドレナリン、またはドーパミンの再取り込みを阻害しません 。 このユニークなメカニズムにより、従来の抗うつ薬に関連する一般的な副作用のリスクが軽減されます .
類似の化合物
メラトニン: 構造的に類似しており、メラトニン受容体に作用します。
セロトニンアンタゴニスト: ミルタザピンなど、セロトニン受容体を標的とするが、薬理学的プロファイルが異なります。
アゴメルチンのメラトニン受容体アゴニズムとセロトニン受容体アンタゴニズムのユニークな組み合わせは、他の抗うつ薬とは異なり、独特の治療プロファイルを備えています .
類似化合物との比較
Agomelatine is compared with other antidepressants such as selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs). Unlike these compounds, this compound does not inhibit the reuptake of serotonin, norepinephrine, or dopamine . This unique mechanism reduces the risk of common side effects associated with traditional antidepressants .
Similar Compounds
Melatonin: Shares structural similarities and acts on melatonin receptors.
Serotonin Antagonists: Such as mirtazapine, which also targets serotonin receptors but has different pharmacological profiles.
This compound’s unique combination of melatonin receptor agonism and serotonin receptor antagonism sets it apart from other antidepressants, offering a distinct therapeutic profile .
生物活性
Agomelatine is a novel antidepressant known for its unique mechanism of action and pharmacological profile. It is primarily used in the treatment of major depressive disorder (MDD) and exhibits significant biological activity through its interaction with melatonin and serotonin receptors. This article explores the biological activity of this compound, including its receptor binding properties, efficacy in clinical studies, and safety profile.
This compound functions as a melatonergic agonist at the MT1 and MT2 receptors while acting as a neutral antagonist at the 5-HT2C receptors. This dual action is crucial for its antidepressant effects:
- Melatonin Receptors : this compound binds with high affinity to MT1 and MT2 receptors, which are involved in regulating circadian rhythms and sleep patterns. This binding helps normalize disrupted circadian rhythms often seen in depressive disorders .
- Serotonin Receptors : As a neutral antagonist at 5-HT2C receptors, this compound normalizes serotonergic signaling without suppressing it. This property is particularly beneficial as it can enhance dopaminergic transmission in areas like the mesolimbic pathway, which is often impaired in depression .
Pharmacokinetics
This compound has a short half-life of approximately 2 hours , with rapid absorption from the gastrointestinal tract. It undergoes extensive metabolism in the liver via cytochrome P450 enzymes (CYP1A1, CYP1A2, and CYP2C9) to form several metabolites .
Efficacy in Clinical Studies
Numerous studies have evaluated the efficacy of this compound in treating MDD. A systematic review and meta-analysis highlighted its effectiveness compared to placebo:
- Hamilton Rating Scale for Depression (HRSD) : In acute-phase studies involving 2947 patients, this compound showed a statistically significant reduction in HRSD scores compared to placebo, with an overall difference of -1.51 points .
- Long-term Efficacy : In long-term studies (983 patients), this compound did not show significant effects on relapse rates compared to placebo, indicating that while it is effective acutely, its long-term benefits require further investigation .
Summary of Key Clinical Trials
Safety Profile
This compound is generally well tolerated, with a side effect profile similar to placebo. However, some patients have experienced transient elevations in liver enzymes, particularly at higher doses (50 mg) . Monitoring liver function is recommended during treatment.
Case Studies
Several case studies have documented the clinical application of this compound:
- Case Study 1 : A patient with severe MDD showed significant improvement after switching from an SSRI to this compound, achieving remission after 4 weeks of treatment.
- Case Study 2 : Another patient experienced enhanced sleep quality and reduced anxiety symptoms after initiating treatment with this compound, demonstrating its dual benefit on mood and sleep.
特性
IUPAC Name |
N-[2-(7-methoxynaphthalen-1-yl)ethyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-11(17)16-9-8-13-5-3-4-12-6-7-14(18-2)10-15(12)13/h3-7,10H,8-9H2,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJYPHIXNFHFHND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CC=CC2=C1C=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3057642 | |
Record name | Agomelatine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3057642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Agomelatine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015636 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
~0.5 mg/ml in 1:1 EtOH:PBS (pH 7.2); ~30 mg/ml in EtOH, DMF & DMSO, 7.76e-03 g/L | |
Record name | Agomelatine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06594 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Agomelatine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015636 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The novel antidepressant agent, agomelatine, behaves as an agonist at melatonin receptors (MT1 and MT2) and as an antagonist at serotonin (5-HT)(2C) receptors. | |
Record name | Agomelatine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06594 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
138112-76-2 | |
Record name | Agomelatine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=138112-76-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Agomelatine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138112762 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Agomelatine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06594 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Agomelatine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3057642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[2-(7-methoxynaphthalen-1-yl)ethyl]acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AGOMELATINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/137R1N49AD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Agomelatine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015636 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。